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5-ethyl-3-methyl-1H-indole-2-carboxylic acid Documentation Hub

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  • Product: 5-ethyl-3-methyl-1H-indole-2-carboxylic acid
  • CAS: 1368639-30-8

Core Science & Biosynthesis

Foundational

5-ethyl-3-methyl-1H-indole-2-carboxylic acid properties and solubility

The following technical guide details the physicochemical properties, solubility profile, and experimental handling of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid . Physicochemical Profiling & Solubility Optimization fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, solubility profile, and experimental handling of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid .

Physicochemical Profiling & Solubility Optimization for Drug Discovery

Part 1: Executive Summary & Compound Identity

5-ethyl-3-methyl-1H-indole-2-carboxylic acid (CAS: 1368639-30-8 ) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules.[1][2] Belonging to the class of 2-carboxy-indoles, it serves as a critical scaffold for developing kinase inhibitors (e.g., EGFR, CDK2), antiviral agents, and G-protein coupled receptor (GPCR) ligands. Its structural rigidity and distinct lipophilic profile make it an ideal candidate for fragment-based drug design (FBDD).

Chemical Identity Table
PropertyDetail
CAS Number 1368639-30-8
IUPAC Name 5-ethyl-3-methyl-1H-indole-2-carboxylic acid
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
SMILES CCC1=CC2=C(C=C1)NC(=C2C)C(=O)O
Appearance Off-white to light tan crystalline powder
Purity Standard Typically ≥95% (HPLC) for research applications
Part 2: Physicochemical Properties & Solubility

Understanding the solubility landscape of this compound is critical for assay development. As a lipophilic weak acid, its solubility is highly pH-dependent.

2.1 Key Physicochemical Constants[3]
  • pKa (Calculated): ~4.8 (Carboxylic acid moiety). The indole NH is extremely weak (pKa > 16) and does not deprotonate under physiological conditions.

  • LogP (Predicted): ~3.1. This indicates moderate lipophilicity, suggesting the compound will partition significantly into organic membranes and requires co-solvents for aqueous assays.

  • Hydrogen Bond Donors (HBD): 2 (Indole NH, Carboxylic OH).

  • Hydrogen Bond Acceptors (HBA): 2 (Carbonyl O, Hydroxyl O).

2.2 Solubility Profile

The compound exhibits "brick-dust" properties in neutral water—high crystallinity and low solubility.

Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Notes
Water (pH 2-5) Insoluble< 0.01Exists as neutral free acid.
PBS (pH 7.4) Low0.1 - 0.5Partial ionization improves solubility slightly.
DMSO High> 50Preferred stock solvent.
Methanol/Ethanol High> 25Good for intermediate dilutions.
0.1 M NaOH Moderate-High> 10Forms the sodium salt (carboxylate), highly soluble.

Application Scientist Note: For biological assays, do not dissolve directly in buffer. Prepare a 10-20 mM stock in DMSO, then dilute into the assay buffer (keeping DMSO < 1%). If precipitation occurs, sonicate or slightly warm the solution (up to 40°C).

Part 3: Synthetic Context & Structural Logic

This compound is typically synthesized via the Fischer Indole Synthesis , a robust method allowing for specific substitution patterns.

3.1 Synthesis Pathway

The synthesis involves the reaction of 4-ethylphenylhydrazine with alpha-keto esters (e.g., ethyl 2-oxobutanoate), followed by acid-catalyzed cyclization and subsequent hydrolysis.

SynthesisPathway Hydrazine 4-Ethylphenylhydrazine (Precursor A) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Acid Cat. Ketone Ethyl 2-oxobutanoate (Precursor B) Ketone->Hydrazone Ester Ethyl 5-ethyl-3-methyl- indole-2-carboxylate Hydrazone->Ester Fischer Cyclization (-NH3) Product 5-Ethyl-3-methyl-1H- indole-2-carboxylic acid Ester->Product Hydrolysis (LiOH or NaOH)

Figure 1: Synthetic logic flow for 5-ethyl-3-methyl-1H-indole-2-carboxylic acid.

Part 4: Experimental Protocols

These protocols are designed to ensure data integrity during characterization and assay preparation.

Protocol A: Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of the compound in a specific buffer.

  • Preparation: Weigh 2 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant carefully.

    • Dilute supernatant 1:1 with Acetonitrile (to ensure solubility for HPLC).

    • Inject onto HPLC (C18 column) and quantify against a standard curve prepared in DMSO.

Protocol B: Stock Solution Preparation for Bioassays

Objective: Create a stable 10 mM stock solution.

  • Calculation:

    • Target Concentration: 10 mM (10 mmol/L).

    • Volume: 1 mL.

    • Mass Required:

      
      .
      
  • Dissolution:

    • Weigh ~2.1 mg (record exact weight) into a chemically resistant glass vial (amber).

    • Add calculated volume of anhydrous DMSO (e.g., if 2.10 mg, add 1033 µL DMSO).

    • Vortex for 30 seconds. Inspect for clarity.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for >6 months.

Part 5: Applications in Drug Development

The 2-carboxylic acid group is a versatile "handle" for medicinal chemists.[4]

  • Amide Coupling: The primary application is the conversion of the carboxylic acid to an amide (using EDC/HOBt or HATU coupling). These indole-2-carboxamides are potent scaffolds for:

    • Kinase Inhibition: Targeting the ATP binding pocket of enzymes like EGFR or VEGFR.

    • HIV Integrase Inhibitors: The indole core mimics nucleoside interactions.

  • Bioisostere Replacement: The carboxylic acid can be replaced with tetrazoles or oxadiazoles to improve metabolic stability while maintaining H-bond acceptor/donor capability.

Applications cluster_0 Derivatization cluster_1 Target Classes Core 5-Ethyl-3-methyl-1H-indole- 2-carboxylic acid Amide Indole-2-Carboxamides (Kinase Inhibitors) Core->Amide Amide Coupling (HATU/Amine) Ester Prodrug Esters (Improved Permeability) Core->Ester Esterification EGFR EGFR/CDK2 (Oncology) Amide->EGFR Viral Viral Integrase (Antiviral) Amide->Viral

Figure 2: Functional derivatization and therapeutic targets.

Part 6: Safety & Handling (SDS Summary)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References
  • PubChem. (n.d.). 5-ethyl-3-methyl-1H-indole-2-carboxylic acid (Compound CID 82491727).[5] National Library of Medicine. Retrieved from [Link]

  • Guide to Pharmacology. (2024). Ligand Search: Indole-2-carboxylic acid derivatives. IUPHAR/BPS.[6] Retrieved from [Link]

  • Namiki Shoji Co., Ltd. (2018).[7] Building Blocks Catalogue: 5-ethyl-3-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual grounding for LogP/Solubility protocols).

Sources

Foundational

An In-depth Technical Guide to 5-ethyl-3-methyl-1H-indole-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative with signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative with significant potential in medicinal chemistry. While a specific PubChem Compound Identification (CID) for this exact molecule is not currently available, this document will leverage data from closely related analogs to detail its synthesis, physicochemical properties, and potential therapeutic applications. The indole-2-carboxylic acid scaffold is a well-established pharmacophore, and this guide will explore the rationale behind the strategic placement of the ethyl and methyl groups, offering insights into its potential as a modulator of biological targets. Particular emphasis is placed on its prospective role as an HIV-1 integrase inhibitor, drawing parallels from recent advancements in the field.[1][2][3][4]

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[5][6] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged structure" in drug discovery.[5] Within this class, indole-2-carboxylic acid derivatives have emerged as a particularly fruitful area of research, serving as key intermediates in the synthesis of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7]

Recent studies have highlighted the potential of indole-2-carboxylic acids as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3] The core structure, particularly the carboxyl group at the C2 position, has been shown to chelate with essential Mg2+ ions in the active site of the integrase enzyme, effectively blocking viral replication.[1][2] The strategic substitution on the indole ring can further enhance this inhibitory activity and modulate pharmacokinetic properties. This guide focuses on the 5-ethyl-3-methyl derivative, exploring its synthetic accessibility and potential as a next-generation therapeutic agent.

Physicochemical Properties and Structural Analogs

PropertyPredicted Value/InformationSource (Analogous Compounds)
Molecular Formula C12H13NO2-
Molecular Weight 203.24 g/mol -
PubChem CID Not availableSee below for related CIDs
Related PubChem CIDs 2752638 (3-methyl-1H-indole-2-carboxylic acid)[8], 23882931 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid)[9], 13792575 (3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid)[10]-
Predicted LogP ~3.0-3.5Inferred from related structures
Predicted Solubility Low in water, soluble in organic solvents like DMSO and methanolGeneral characteristic of indole carboxylic acids
Predicted Spectroscopic Data ¹H NMR: Aromatic protons (δ 7.0-7.8 ppm), NH proton (δ ~11-12 ppm), ethyl protons (quartet and triplet), methyl protons (singlet). ¹³C NMR: Carboxylic acid carbon (δ ~160-170 ppm), aromatic carbons, aliphatic carbons. Mass Spec: Molecular ion peak corresponding to the molecular weight.Inferred from data for similar compounds[11][12][13][14]

The ethyl group at the 5-position is expected to increase lipophilicity, which can influence cell permeability and binding to hydrophobic pockets of target proteins. The methyl group at the 3-position can also contribute to steric and electronic interactions within a binding site.

Synthesis of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid

A robust and versatile approach to synthesizing substituted indole-2-carboxylic acids is through a combination of the Japp-Klingemann reaction followed by a Fischer indole synthesis.[5][15][16] This strategy allows for the controlled introduction of substituents on the indole ring.

Synthetic Strategy Overview

The proposed synthesis involves the reaction of a diazonium salt derived from 4-ethylaniline with a β-ketoester, followed by cyclization of the resulting hydrazone under acidic conditions.

Synthesis_Workflow A 4-Ethylaniline B Diazonium Salt A->B NaNO₂, HCl 0-5 °C D Hydrazone Intermediate B->D Japp-Klingemann Reaction Base C Ethyl 2-methylacetoacetate C->D E 5-ethyl-3-methyl-1H-indole-2-carboxylic acid D->E Fischer Indole Synthesis Acid, Heat

Caption: Proposed synthetic workflow for 5-ethyl-3-methyl-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Ethylaniline

  • Dissolve 4-ethylaniline in a solution of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes before use.

Rationale: The diazotization reaction converts the primary amine into a diazonium salt, which is an excellent electrophile for the subsequent Japp-Klingemann reaction.[15][16][17] Low temperatures are crucial to prevent the decomposition of the unstable diazonium salt.

Step 2: Japp-Klingemann Reaction

  • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

  • Add a solution of sodium ethoxide or another suitable base to deprotonate the β-ketoester, forming the enolate.

  • Slowly add the previously prepared diazonium salt solution to the enolate solution at a low temperature.

  • Allow the reaction to stir for several hours, during which the hydrazone intermediate will precipitate.

  • Filter the solid hydrazone, wash with cold ethanol, and dry.

Rationale: The Japp-Klingemann reaction is a classic method for forming arylhydrazones from β-ketoesters and diazonium salts.[15][16] The enolate acts as a nucleophile, attacking the diazonium salt to form an azo compound, which then rearranges to the more stable hydrazone.[15][17]

Step 3: Fischer Indole Synthesis

  • Suspend the dried hydrazone intermediate in a suitable acidic medium, such as a mixture of acetic acid and sulfuric acid or polyphosphoric acid.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • The crude 5-ethyl-3-methyl-1H-indole-2-carboxylic acid will precipitate.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale: The Fischer indole synthesis is a powerful acid-catalyzed reaction that converts arylhydrazones into indoles.[5][15] The mechanism involves a[16][16]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[18]

Potential Biological Activity and Therapeutic Applications

The indole-2-carboxylic acid scaffold is a versatile platform for developing therapeutic agents.[6][7] The introduction of ethyl and methyl groups at the 5 and 3 positions, respectively, can fine-tune the biological activity and pharmacokinetic profile of the parent molecule.

HIV-1 Integrase Inhibition

A significant body of research has demonstrated the potent anti-HIV activity of indole-2-carboxylic acid derivatives.[1][2][3][4] These compounds act as INSTIs, a class of antiretroviral drugs that prevent the integration of the viral DNA into the host genome.[2][3]

HIV_Integrase_Inhibition cluster_active_site HIV-1 Integrase Active Site Mg1 Mg²⁺ Inhibition Inhibition of Strand Transfer Mg2 Mg²⁺ Indole 5-ethyl-3-methyl-1H-indole- 2-carboxylic acid Chelation Chelation Indole->Chelation Chelation->Mg1 Chelation->Mg2

Caption: Proposed mechanism of HIV-1 integrase inhibition by chelation of Mg²⁺ ions.

The carboxylate group of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid is predicted to chelate the two magnesium ions in the active site of HIV-1 integrase.[1][2] The indole nucleus and its substituents can further interact with the surrounding amino acid residues and the viral DNA, enhancing the binding affinity and inhibitory potency.[1] The 5-ethyl group may provide beneficial hydrophobic interactions, while the 3-methyl group can influence the conformation of the molecule within the active site.

Other Potential Applications

Beyond its potential as an antiviral agent, the indole-2-carboxylic acid scaffold has been explored for a range of other therapeutic applications, including:

  • Anti-inflammatory agents: Some indole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[6]

  • Anticancer agents: The indole nucleus is present in many natural and synthetic compounds with anticancer activity.[6]

  • Central Nervous System (CNS) disorders: Indole-2-carboxylates have been investigated for their therapeutic potential in neurodegenerative diseases.[6]

Conclusion

5-ethyl-3-methyl-1H-indole-2-carboxylic acid represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Based on the well-established chemistry and pharmacology of related indole-2-carboxylic acid derivatives, it is a highly attractive target for synthesis and biological evaluation. The synthetic route outlined in this guide, employing the Japp-Klingemann and Fischer indole synthesis, offers a reliable and adaptable method for its preparation. The potential for this compound to act as a potent HIV-1 integrase inhibitor, coupled with the broader therapeutic relevance of the indole scaffold, underscores the importance of further investigation into its properties and applications. This guide serves as a foundational resource for researchers poised to explore the therapeutic potential of this and other novel indole derivatives.

References

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • Slideshare. Japp klingemann reaction. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • PubMed. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • YouTube. Japp Klingemann Reaction. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • PubChem. 5-chloro-3-ethyl-1H-indole-2-carboxylic acid. [Link]

  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. [Link]

  • Impactfactor. BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. [Link]

  • PubChem. 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid. [Link]

  • PubChem. ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • PubChemLite. Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate (C13H13NO3). [Link]

  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • PubChem. 3-Methyl-1H-indole-2-carboxylic acid. [Link]

  • ResearchGate. Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. [Link]

  • ResearchGate. Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives | Request PDF. [Link]

  • Zeitschrift für Naturforschung. Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]

  • ACS Publications. Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

  • KI Open Archive. SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Ethyl-3-methyl-1H-indole-2-carboxylic Acid via Fischer Indolization

Application Note: AN-IND-052 [1] Abstract & Scope This application note details the optimized protocol for the synthesis of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid , a functionalized indole scaffold relevant to the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-052

[1]

Abstract & Scope

This application note details the optimized protocol for the synthesis of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid , a functionalized indole scaffold relevant to the development of auxin analogs, melatonin receptor agonists, and non-steroidal anti-inflammatory drugs (NSAIDs).

The method utilizes a classic Fischer Indole Synthesis , coupling 4-ethylphenylhydrazine hydrochloride with ethyl 2-oxobutanoate (ethyl propionylformate). This route is selected for its high regiocontrol, operational simplicity, and scalability compared to Japp-Klingemann variations. The guide covers the retrosynthetic logic, step-by-step experimental protocols (ester formation and subsequent hydrolysis), mechanistic insights, and critical safety considerations.

Retrosynthetic Analysis & Strategy

To synthesize the target 5-ethyl-3-methyl-1H-indole-2-carboxylic acid , we employ a disconnection strategy based on the Fischer indolization logic.

Strategic Disconnection

The indole core is constructed by forming the C2-C3 bond and the N1-C2 bond.

  • Substituent Tracking:

    • 5-Ethyl group: Originates from the para-position of the hydrazine precursor.

    • 3-Methyl group: Originates from the methylene (

      
      ) backbone of the 
      
      
      
      -keto ester.
    • 2-Carboxylic Acid: Originates from the ester moiety of the

      
      -keto ester.
      
Precursor Selection
  • Hydrazine Component: 4-Ethylphenylhydrazine hydrochloride .[1] The para-substitution forces the ethyl group into the 5-position of the resulting indole (relative to the nitrogen at position 1).

  • Carbonyl Component: Ethyl 2-oxobutanoate (

    
    ). Unlike ethyl pyruvate (which yields 3-H indoles), the ethyl chain provides the necessary carbon atoms to form the 3-methyl substituent after the [3,3]-sigmatropic rearrangement.
    
Reaction Pathway Visualization

ReactionScheme Reactant1 4-Ethylphenylhydrazine Hydrochloride Intermediate Arylhydrazone Intermediate Reactant1->Intermediate EtOH, Reflux (-H2O) Reactant2 Ethyl 2-oxobutanoate Reactant2->Intermediate EtOH, Reflux (-H2O) ProductEster Ethyl 5-ethyl-3-methyl- 1H-indole-2-carboxylate Intermediate->ProductEster H2SO4 (cat.) Fischer Cyclization (-NH3) FinalProduct 5-Ethyl-3-methyl- 1H-indole-2-carboxylic acid ProductEster->FinalProduct 1. NaOH, EtOH/H2O 2. HCl (Acidification)

Figure 1: Synthetic pathway from starting materials to the final carboxylic acid.[2]

Mechanistic Insight: The "Why" Behind the Protocol

Understanding the mechanism is vital for troubleshooting low yields. The critical step in this synthesis is the formation of the ene-hydrazine tautomer.[3]

  • Hydrazone Formation: The hydrazine condenses with the ketone carbonyl of ethyl 2-oxobutanoate.[4]

  • Tautomerization: The hydrazone must tautomerize to the ene-hydrazine. In ethyl 2-oxobutanoate (

    
    ), the only enolizable protons are on the methylene group (
    
    
    
    ). This regiochemistry guarantees the formation of the 3-methyl substituent.
  • [3,3]-Sigmatropic Rearrangement: This concerted shift breaks the N-N bond and forms the new C-C bond, setting the indole architecture.

Mechanism Sub1 Hydrazone Formation (Acid Catalyzed) Sub2 Ene-Hydrazine Tautomer (Regioselectivity Step) Sub1->Sub2 Protonation Sub3 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Sub2->Sub3 Concerted Shift Sub4 Re-aromatization & Cyclization (Aminal Formation) Sub3->Sub4 Tautomerization Sub5 Elimination of Ammonia (Indole Aromatization) Sub4->Sub5 -NH3

Figure 2: Mechanistic flow of the Fischer Indolization.

Experimental Protocols

Safety & Handling
  • Hydrazines: Phenylhydrazine derivatives are suspected carcinogens and skin sensitizers.[5] Handle 4-ethylphenylhydrazine hydrochloride in a fume hood with double nitrile gloves.

  • Acids: Concentrated sulfuric acid is corrosive. Add acid to solvent, never the reverse.

  • Waste: Segregate hydrazine-contaminated waste from general organic waste.

Part A: Synthesis of Ethyl 5-ethyl-3-methyl-1H-indole-2-carboxylate

Reagents:

  • 4-Ethylphenylhydrazine hydrochloride (1.0 equiv)[1]

  • Ethyl 2-oxobutanoate (1.05 equiv)

  • Ethanol (Absolute, 10-15 mL per gram of hydrazine)

  • Sulfuric Acid (conc. H₂SO₄, catalytic to stoichiometric) or Polyphosphoric Acid (PPA)

Procedure (Ethanolic H₂SO₄ Method): Note: This method is preferred for cleaner workup compared to PPA.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Dissolution: Charge the flask with 4-ethylphenylhydrazine hydrochloride (e.g., 10 mmol, 1.73 g) and absolute ethanol (20 mL). Stir until suspended.

  • Addition: Add ethyl 2-oxobutanoate (10.5 mmol, ~1.37 g) dropwise.

  • Catalysis: Add concentrated H₂SO₄ (0.5 mL) cautiously. Note: If using the hydrochloride salt, the reaction is already acidic, but additional acid accelerates the cyclization.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The hydrazone intermediate (often yellow) should disappear, replaced by a fluorescent indole spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (~100 g).

    • Stir vigorously. The ethyl ester product typically precipitates as a solid.

    • Filter the solid using a Buchner funnel. Wash with cold water to remove acid and ammonium salts.

    • Alternative: If an oil forms, extract with Dichloromethane (DCM) (3 x 30 mL), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 65–85% Characterization (Ester):

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (Diagnostic): Look for the indole NH (broad singlet, >8 ppm), the ester ethyl quartet/triplet, the 3-methyl singlet (~2.3-2.5 ppm), and the 5-ethyl signals (triplet/quartet).

Part B: Hydrolysis to 5-Ethyl-3-methyl-1H-indole-2-carboxylic Acid

Reagents:

  • Ethyl 5-ethyl-3-methyl-1H-indole-2-carboxylate (from Part A)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Ethanol[2][6][7]

Procedure:

  • Dissolution: Dissolve the indole ester (e.g., 5 mmol) in Ethanol (15 mL).

  • Saponification: Add 2M NaOH (10 mL, 20 mmol, 4 equiv).

  • Reflux: Heat to reflux for 1–2 hours. The solution should become clear as the ester converts to the soluble carboxylate salt.

  • Precipitation:

    • Cool the mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure (Rotavap).

    • Dilute the residue with water (20 mL).

    • Acidification: Slowly add 2M HCl with stirring until pH reaches ~1–2. The free acid will precipitate as a thick solid.

  • Isolation: Filter the solid, wash extensively with water, and dry in a vacuum oven at 50°C.

Expected Yield: >90% Characterization (Acid):

  • Appearance: White to beige powder.

  • Melting Point: Typically >200°C (with decomposition).

  • Solubility: Soluble in DMSO, Methanol; insoluble in non-polar solvents.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Incomplete hydrazone formationEnsure reagents are pure. Increase reflux time. Use PPA (Polyphosphoric acid) at 90°C if ethanolic H₂SO₄ fails.
Oiling out Impurities or mixed solventsSeed with a crystal if available. Use DCM extraction followed by rigorous drying and trituration with Hexanes.
Dark/Tar Products Oxidation or excessive heatPerform reaction under Nitrogen (

) atmosphere. Limit reflux time.
Regioisomers Incorrect ketone precursorVerify identity of Ethyl 2-oxobutanoate. (Ethyl acetoacetate would yield the 2-methyl-3-carboxylate isomer).

References

  • Fischer, E., & Jourdan, F. (1883).[8] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. (Foundational Fischer Indole Chemistry).

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2760970, 4-Ethylphenylhydrazine hydrochloride. Link

  • Organic Chemistry Portal. Fischer Indole Synthesis: Mechanism and Recent Literature. Link

Sources

Application

Application Note: Optimized Amidation Protocols for 5-Ethyl-3-methyl-1H-indole-2-carboxylic Acid

Executive Summary This guide details the synthetic protocols for the amidation of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid . Indole-2-carboxamides are critical scaffolds in medicinal chemistry, often serving as canna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the amidation of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid . Indole-2-carboxamides are critical scaffolds in medicinal chemistry, often serving as cannabinoid receptor ligands, antiviral agents, and allosteric modulators.

Technical Challenge: The specific substitution pattern—a methyl group at the C3 position —introduces steric strain adjacent to the C2-carboxylic acid. This "ortho-effect" can impede nucleophilic attack by amines when using standard carbodiimide couplers (e.g., EDC/HOBt), often resulting in sluggish reaction rates or incomplete conversion.

Solution: We present two validated workflows:

  • Method A (Discovery Scale): A HATU-mediated protocol for rapid, high-yield coupling of complex or unreactive amines.

  • Method B (Scale-Up): An Acid Chloride activation route using Oxalyl Chloride, optimized for cost-efficiency and bulk synthesis.

Chemical Context & Retrosynthetic Logic

Structural Analysis[1][2]
  • Substrate: 5-ethyl-3-methyl-1H-indole-2-carboxylic acid.

  • Electronic Factors: The indole nitrogen lone pair donates density into the ring, making the C2-carbonyl less electrophilic than a standard benzoic acid.

  • Steric Factors: The C3-Methyl group forces the C2-Carboxylate out of planarity with the indole ring.[1] While this breaks conjugation slightly (potentially increasing electrophilicity), it physically blocks the trajectory of incoming nucleophiles.

Decision Matrix for Method Selection
ParameterMethod A: HATU ActivationMethod B: Acid Chloride
Scale mg to gram scaleGram to multi-kilogram
Amine Type Hindered, electron-deficient, or valuable aminesPrimary/Secondary alkyl amines, anilines
Cost High (Reagent cost)Low
Purification Column Chromatography often requiredCrystallization often possible
Moisture Sensitivity ModerateHigh

Experimental Protocols

Method A: HATU-Mediated Coupling (Recommended for Library Synthesis)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive active ester (O-At) that reacts faster than HOBt esters, overcoming the steric hindrance of the C3-methyl group.

Reagents & Materials
  • Starting Material: 5-ethyl-3-methyl-1H-indole-2-carboxylic acid (1.0 equiv)[1]

  • Amine: R-NH₂ (1.1 – 1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

Step-by-Step Procedure
  • Activation: Charge a reaction vial with the indole carboxylic acid (1.0 equiv) and anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT). The solution should clarify as the carboxylate forms.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion.

    • Critical Observation: The solution often turns yellow/orange. Stir for 15–30 minutes to ensure formation of the activated At-ester.[1]

  • Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 equiv.

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Check via LC-MS.[1][2] Look for the disappearance of the acid (M-H or M+H) and appearance of the Product Mass (M+H).

  • Work-up:

    • Dilute reaction mixture with EtOAc (10 volumes).

    • Wash sequentially with:

      • 10% LiCl (aq) (removes DMF).

      • Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).

      • 1M HCl (removes unreacted amine, skip if product is acid-sensitive).

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[3]

Method B: Acid Chloride Route (Recommended for Scale-Up)

Rationale: Converting the acid to the acid chloride generates the most electrophilic species possible, driving the reaction to completion even with the C3-methyl steric block. Oxalyl chloride is preferred over Thionyl chloride for milder conditions and easier byproduct removal.

Reagents & Materials
  • Starting Material: 5-ethyl-3-methyl-1H-indole-2-carboxylic acid (1.0 equiv)[1]

  • Activator: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (anhydrous, 2–3 drops)

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.

  • Base: Triethylamine (Et₃N) or Pyridine (2.0 equiv).

Step-by-Step Procedure
  • Suspension: Suspend the indole acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon atmosphere.

  • Catalysis: Add 2 drops of anhydrous DMF (catalytic Vilsmeier-Haack intermediate formation).[1]

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

    • Caution: Vigorous gas evolution (CO, CO₂, HCl).

  • Activation: Allow to warm to RT and stir for 2 hours. The suspension should become a clear solution as the acid chloride forms.

    • In-Process Control: Quench a small aliquot with MeOH and check LCMS for the Methyl Ester to confirm full conversion of the acid.

  • Concentration (Optional but Recommended): Evaporate the solvent and excess oxalyl chloride under reduced pressure to leave the crude acid chloride (often a yellow solid/oil). Re-dissolve in fresh anhydrous DCM.

    • Why? Removes HCl which can degrade sensitive amines.

  • Coupling: Cool the acid chloride solution to 0°C. Add the Amine (1.1 equiv) and Et₃N (2.0 equiv) dropwise.

  • Completion: Warm to RT and stir for 1–4 hours.

  • Work-up: Standard aqueous wash (Water, 1M HCl, NaHCO₃) and recrystallization (often from EtOH/Water or EtOAc/Heptane).

Workflow Visualization (Graphviz)

AmidationProtocol Start Start: 5-ethyl-3-methyl- 1H-indole-2-carboxylic acid Decision Select Method based on Scale & Amine Complexity Start->Decision MethodA Method A: HATU Coupling (Discovery/Complex Amines) Decision->MethodA Complex Amine < 1g MethodB Method B: Acid Chloride (Scale-up/Simple Amines) Decision->MethodB Simple Amine > 1g StepA1 Activate with HATU/DIPEA (Solvent: DMF) MethodA->StepA1 StepA2 Add Amine Stir RT, 2-16h StepA1->StepA2 StepA3 Workup: EtOAc/LiCl Wash (Removes HATU byproducts) StepA2->StepA3 QC Quality Control LCMS & NMR StepA3->QC StepB1 React with Oxalyl Chloride/DMF (Gen. Acid Chloride) MethodB->StepB1 StepB2 Evaporate Volatiles (Remove excess (COCl)2/HCl) StepB1->StepB2 StepB3 Add Amine + Et3N Solvent: DCM StepB2->StepB3 StepB3->QC End Final Product: Indole-2-Carboxamide QC->End

Caption: Decision tree for selecting the optimal amidation pathway based on scale and substrate complexity.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, verify the following spectral markers. The C3-Methyl and Indole NH are your primary diagnostic signals.[1]

SignalExpected Shift (¹H NMR, DMSO-d₆)Diagnostic Change
Indole NH

11.0 – 11.8 ppm (Broad singlet)
Remains present (confirms indole integrity).[1]
Amide NH

8.0 – 9.5 ppm (Triplet/Doublet)
New Signal. Indicates successful coupling.
C3-Methyl

2.3 – 2.5 ppm (Singlet)
Shift may move slightly downfield due to amide anisotropy.[1]
C5-Ethyl

1.2 (t) & 2.6 (q) ppm
Characteristic pattern for the 5-ethyl group.[1]
-COOH

12.0 – 13.0 ppm (Very broad)
Must Disappear. Presence indicates incomplete reaction.[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Starting material remains (LCMS) Steric hindrance at C2/C3.Switch from HATU to Acid Chloride (Method B) or heat Method A to 50°C.
Low yield, complex mixture Indole NH interference.Although rare with HATU, if the Indole NH is reacting, use 1.0 equiv base only, or protect Indole NH (e.g., Boc/SEM) prior to coupling.
Precipitate during reaction Product insolubility.This is good. Filter the solid; it is likely pure product. Wash with water and ether.

Safety & Handling

  • Oxalyl Chloride: Toxic and corrosive. Releases CO and HCl. Must be used in a fume hood.[3]

  • HATU: Potential sensitizer. Avoid inhalation of dust.

  • Indoles: Generally non-toxic but should be treated as unknown bioactive agents.

  • Waste: DMF/DMAc streams must be segregated from halogenated waste.

References

  • Amide Coupling General Review: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Indole-2-Carboxamide Synthesis (EDC/HOBt): Kozikowski, A. P., et al. (2020).[7] Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents.[1] Journal of Medicinal Chemistry. Link

  • HATU for Hindered Substrates: Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6][8] Organic & Biomolecular Chemistry, 14, 430-433. Link

  • Acid Chloride Activation (One-Pot): De Luca, L., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[1][2][8] RSC Advances, 4, 37171-37174. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Ethyl-3-methyl-1H-indole-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and improve the yield and purity of your target compound.

The synthesis of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid is a multi-step process that often employs a combination of the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by the celebrated Fischer indole synthesis for the cyclization, and concluding with ester hydrolysis. This guide is structured to address potential issues at each critical stage of this synthetic sequence.

Troubleshooting Guide: From Starting Materials to Final Product

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Problem 1: Low Yield or Failure in the Japp-Klingemann Reaction for Hydrazone Synthesis

The Japp-Klingemann reaction is a reliable method for preparing arylhydrazones from β-ketoesters and aryl diazonium salts.[1] However, several factors can lead to poor outcomes.

Question: My Japp-Klingemann reaction is giving a low yield of the desired hydrazone. What are the likely causes and how can I fix it?

Answer: A low yield in this step often points to issues with the diazonium salt formation or the coupling reaction itself. Let's break down the possibilities:

  • Inefficient Diazotization: The in situ formation of the diazonium salt from 4-ethylaniline is temperature-sensitive.

    • Causality: Diazonium salts are unstable at higher temperatures and can decompose, leading to side products.

    • Solution: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite to the acidic solution of 4-ethylaniline. Use a calibrated thermometer and an ice/salt bath for precise temperature control.

  • Incorrect pH for Coupling: The pH of the reaction mixture during the addition of the diazonium salt to the β-ketoester is critical.

    • Causality: The enolate of the β-ketoester is the active nucleophile. A solution that is too acidic will not allow for sufficient enolate formation, while a solution that is too basic can cause the diazonium salt to convert to a non-reactive diazotate species.

    • Solution: After the addition of the diazonium salt solution, adjust the pH to a weakly acidic to neutral range (pH 5-7) using a buffer like sodium acetate. This maintains a sufficient concentration of the enolate for the coupling reaction to proceed efficiently.[2]

  • Side Reactions: The diazonium salt can participate in unwanted side reactions if not consumed by the β-ketoester.

    • Causality: Self-coupling of the diazonium salt or reaction with the solvent can occur.

    • Solution: Add the freshly prepared, cold diazonium salt solution slowly to the solution of the β-ketoester to ensure it reacts as intended.

Problem 2: Fischer Indole Synthesis - Low Conversion or Multiple Products

The Fischer indole synthesis is a powerful acid-catalyzed cyclization of an arylhydrazone.[3] Its success is highly dependent on the choice of acid catalyst and reaction conditions.

Question: The cyclization of my hydrazone is incomplete, or I'm seeing a complex mixture of byproducts. How can I optimize the Fischer indole synthesis step?

Answer: This is a common challenge in Fischer indole synthesis. The key is to find the right balance of acid strength and temperature to promote the desired[4][4]-sigmatropic rearrangement without causing degradation.[4]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are crucial.

    • Causality: A weak acid may not be sufficient to catalyze the reaction, while an overly strong or concentrated acid can lead to sulfonation, polymerization, or other side reactions.[5][6]

    • Solution: A systematic screen of acid catalysts is recommended. Polyphosphoric acid (PPA) is often effective for this cyclization. Other options include zinc chloride, ethanolic sulfuric acid, or acetic acid.[3][7] Start with milder conditions and increase the acid strength or temperature as needed.

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-120 °COften high yieldingViscous, can be difficult to work with
ZnCl₂ 150-200 °C (often neat)Effective for many substratesHigh temperatures required, workup can be challenging
H₂SO₄ in EtOH RefluxHomogeneous, moderate temperaturesPotential for sulfonation, charring
Acetic Acid RefluxMild, good solventMay not be strong enough for all substrates
  • Substituent Effects: The ethyl group on the phenyl ring is electron-donating, which can affect the N-N bond strength in a key intermediate.

    • Causality: Electron-donating groups can sometimes weaken the N-N bond, making N-N bond cleavage a competitive side reaction to the desired cyclization.[5] This can lead to the formation of aniline and other byproducts.[8]

    • Solution: Careful temperature control is essential. Running the reaction at the lowest effective temperature can help to favor the desired[4][4]-sigmatropic rearrangement over cleavage pathways.

  • Purity of the Hydrazone: Impurities from the Japp-Klingemann step can interfere with the cyclization.

    • Causality: Residual starting materials or side products can lead to a complex product mixture.

    • Solution: Ensure the hydrazone intermediate is purified before proceeding to the Fischer indole synthesis. Recrystallization or column chromatography are common methods.

Problem 3: Incomplete Hydrolysis of the Ethyl Ester

The final step is the saponification of the ethyl ester to the carboxylic acid.

Question: My hydrolysis reaction is slow or does not go to completion. What can I do?

Answer: Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or base concentration.

  • Reaction Conditions: Standard hydrolysis conditions may not be sufficient.

    • Causality: The indole nucleus can be sensitive to harsh basic conditions, but effective hydrolysis requires a sufficiently strong base and temperature.

    • Solution: Use a mixture of ethanol and aqueous sodium hydroxide or potassium hydroxide and heat to reflux. Monitor the reaction by TLC until the starting ester has been completely consumed.[9] If the reaction is still sluggish, a co-solvent like THF can be added to improve solubility.

  • Work-up Issues: The product may be lost during the acidification and extraction steps.

    • Causality: Indole-2-carboxylic acids can sometimes be tricky to precipitate and extract.

    • Solution: After hydrolysis, cool the reaction mixture and slowly acidify with cold dilute HCl to the isoelectric point to precipitate the carboxylic acid.[10] Ensure the pH is acidic enough to fully protonate the carboxylate. Filter the solid product and wash with cold water. If the product is not precipitating well, it can be extracted with an organic solvent like ethyl acetate.

Experimental Protocols & Visualizations

Workflow for the Synthesis of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid

G cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Hydrolysis A 4-Ethylaniline B NaNO₂, HCl 0-5 °C A->B C Diazonium Salt B->C D Ethyl 2-methylacetoacetate NaOAc, pH 5-7 C->D Slow addition E Hydrazone Intermediate D->E F Hydrazone Intermediate G Acid Catalyst (e.g., PPA) Heat F->G H Ethyl 5-ethyl-3-methyl-1H-indole-2-carboxylate G->H I Indole Ester J 1. NaOH/EtOH, Reflux 2. HCl (aq) I->J K 5-ethyl-3-methyl-1H-indole-2-carboxylic acid J->K caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Troubleshooting Decision Tree for Low Yield in Fischer Indole Synthesis

G start Low Yield in Fischer Indole Synthesis check_purity Is the hydrazone intermediate pure? start->check_purity purify Purify hydrazone (recrystallization/chromatography) check_purity->purify No check_catalyst Review acid catalyst and conditions check_purity->check_catalyst Yes purify->check_catalyst screen_catalysts Screen different acid catalysts (PPA, ZnCl₂, H₂SO₄/EtOH) check_catalyst->screen_catalysts optimize_temp Systematically vary temperature check_catalyst->optimize_temp check_side_products Analyze byproducts (e.g., by GC-MS) screen_catalysts->check_side_products optimize_temp->check_side_products cleavage_products Are N-N cleavage products (e.g., 4-ethylaniline) observed? check_side_products->cleavage_products lower_temp Lower reaction temperature to favor rearrangement cleavage_products->lower_temp Yes continue_optimization Continue optimization cleavage_products->continue_optimization No lower_temp->continue_optimization

Caption: Decision tree for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Can I perform the Japp-Klingemann and Fischer indole synthesis in one pot?

A1: While one-pot indole syntheses exist, for this specific multi-step sequence involving an initial diazotization, it is generally advisable to isolate and purify the hydrazone intermediate.[11] This ensures that the conditions of the Fischer cyclization are not compromised by reagents or byproducts from the Japp-Klingemann step, ultimately leading to a cleaner reaction and higher yield of the final product.

Q2: My final product, the carboxylic acid, is difficult to purify. Are there any alternative methods?

A2: If standard precipitation and recrystallization are proving difficult, you might consider a purification method involving salt formation.[10] For instance, the crude carboxylic acid can be dissolved in an appropriate organic solvent and treated with a base like triethylamine to precipitate the triethylammonium salt. This salt can then be filtered, washed, and then re-acidified to yield the pure carboxylic acid.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several steps require specific safety measures. Diazonium salts are potentially explosive when isolated and dry, which is why they are generated in situ in a cold solution. Arylhydrazines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[12] The use of strong acids like PPA and sulfuric acid also requires careful handling with appropriate PPE.

Q4: I am observing the formation of a regioisomer. Is this common in Fischer indole synthesis?

A4: With an unsymmetrical ketone as a starting material for the hydrazone, the formation of regioisomers is a known possibility.[7] However, in the synthesis of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid, the starting β-ketoester (ethyl 2-methylacetoacetate) is unsymmetrical in a way that typically leads to the desired product due to the directing effect of the ester group. If you are observing an unexpected isomer, it would be crucial to re-verify the structure of your starting materials and the hydrazone intermediate by spectroscopic methods (NMR, MS).

References

Sources

Optimization

Technical Support Center: 5-Ethyl-3-methyl-1H-indole-2-carboxylic Acid Solubility Guide

Case ID: IND-SOL-5E3M Compound: 5-Ethyl-3-methyl-1H-indole-2-carboxylic acid CAS: 446830-65-5 Chemical Class: Indole-2-carboxylic acid derivative Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-SOL-5E3M Compound: 5-Ethyl-3-methyl-1H-indole-2-carboxylic acid CAS: 446830-65-5 Chemical Class: Indole-2-carboxylic acid derivative Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

Users frequently report precipitation or failure to dissolve when attempting to solubilize 5-ethyl-3-methyl-1H-indole-2-carboxylic acid directly in neutral water or low-pH buffers.[1]

Root Cause: This compound exhibits a "solubility paradox" common to alkyl-substituted indoles.[1] While the carboxylic acid moiety (C2 position) is hydrophilic, the lipophilic indole core—further reinforced by the 5-ethyl and 3-methyl substituents—dominates the physicochemical profile at neutral pH.[1] The compound behaves as a hydrophobic weak acid (predicted pKa ≈ 4.2–4.5).[2]

Immediate Resolution: Solubility in aqueous media requires ionization of the carboxylic acid (pH > 6.[1]5) or the use of organic cosolvents (DMSO/Ethanol).

Module 1: Critical Solubility Parameters

ParameterValue / CharacteristicImplication for Experiment
pKa (Predicted) ~4.2 – 4.5At pH < 4, the molecule is neutral and insoluble.[1] At pH > 6, it exists as a soluble anion.
LogP (Lipophilicity) High (> 3.0 estimated)The ethyl/methyl groups significantly increase hydrophobicity compared to the parent indole.[2]
Water Solubility (Neutral) Negligible (< 0.1 mg/mL)Direct addition to water results in a suspension, not a solution.
Preferred Solvents DMSO, Ethanol, MethanolIdeal for preparing high-concentration stock solutions (10–50 mM).[2]
Stability Light & Air SensitiveIndoles are prone to oxidation.[1] Solutions should be protected from light.[1]

Module 2: Troubleshooting Protocols

Protocol A: Preparation of Aqueous Working Solutions (The "Salting-In" Method)

Use this method if your biological assay cannot tolerate high concentrations of DMSO.[1]

Mechanism: By raising the pH above the pKa, we deprotonate the carboxylic acid (


), creating a water-soluble salt.[1]

Step-by-Step:

  • Weighing: Weigh the required amount of compound.

  • Initial Wetting: Add a minimal volume of 0.1 M NaOH or 1 M Tris base (unadjusted pH) to the powder.[1]

    • Ratio: Approx. 2-3 molar equivalents of base relative to the compound.

  • Dissolution: Vortex until the solution becomes clear. The high pH ensures complete ionization.[1]

  • Dilution: Slowly dilute with your experimental buffer (e.g., PBS) to the final volume.

    • Critical Check: Ensure the final pH of the buffer remains above 6.[1]5. If the buffer has a low capacity and the pH drops below 5, the compound will precipitate.[1]

  • Sterilization: Filter through a 0.22 µm PES or PVDF membrane.[1] Do not use Nylon (binds indoles).

Protocol B: The Cosolvent Method (Standard Approach)

Use this for high-throughput screening or when <1% DMSO is acceptable.[1]

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM or 20 mM.[1]

    • Visual Check: Solution should be clear and slightly yellow/amber.[1]

  • Aliquot & Store: Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]

  • Working Solution:

    • Add the DMSO stock dropwise to the vortexing culture medium or buffer.[1]

    • Limit: Do not exceed the solubility limit of the compound in the final aqueous mix (typically < 100 µM depending on the specific medium).[1]

Module 3: Decision Logic & Mechanism

The following diagram illustrates the decision process for solubilization based on your assay requirements.

SolubilityLogic Start Start: 5-Ethyl-3-methyl-1H-indole-2-carboxylic acid CheckAssay Check Assay Tolerance Start->CheckAssay DMSOTol Can assay tolerate DMSO? CheckAssay->DMSOTol DMSO_Yes Yes (>0.1%) DMSOTol->DMSO_Yes Standard DMSO_No No (Strictly Aqueous) DMSOTol->DMSO_No Sensitive Cells/In Vivo MakeStock Dissolve in 100% DMSO (Stock: 10-50 mM) DMSO_Yes->MakeStock DiluteMedia Dilute into Media (Keep final conc < 100 µM) MakeStock->DiluteMedia Success Clear Solution (Ready for Assay) DiluteMedia->Success BaseDissolve Dissolve in 0.1M NaOH (Convert to Salt Form) DMSO_No->BaseDissolve BufferDilute Dilute with PBS (pH 7.4) BaseDissolve->BufferDilute BufferDilute->Success Precipitate Precipitation Risk: Final pH < 5.0 BufferDilute->Precipitate If pH drops

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay tolerance to organic solvents.

Module 4: Frequently Asked Questions (FAQ)

Q1: I diluted my DMSO stock into cell culture media, and it turned cloudy. Why? A: This is "solvent shock."[1] When a hydrophobic compound in DMSO hits an aqueous environment, it can crash out locally before mixing.[1]

  • Fix: Vortex the media while adding the DMSO stock dropwise. Also, check the final concentration; the ethyl/methyl groups decrease water solubility significantly.[1] You may be exceeding the solubility limit (saturation). Keep final concentrations below 50–100 µM if possible.[1]

Q2: Can I autoclave solutions of this compound? A: No. Indoles are sensitive to heat and oxidation.[1] Autoclaving may cause decarboxylation (loss of the COOH group) or oxidation of the indole ring.[1] Always use sterile filtration (0.22 µm).

Q3: Why is the solution turning pink/brown over time? A: This indicates oxidation.[1] Indoles are electron-rich and susceptible to air oxidation, forming colored impurities (often dimers or quinoid structures).[1]

  • Prevention: Prepare stocks fresh or store under nitrogen/argon at -20°C. Wrap tubes in aluminum foil.

Q4: Will the ethyl and methyl groups affect the pKa compared to regular indole-2-carboxylic acid? A: Minimally. The alkyl groups are electron-donating, which might slightly increase the pKa (making the acid slightly weaker) compared to the unsubstituted parent, but for practical purposes, the pKa remains in the 4.0–4.5 range.[1] The primary effect of these groups is increasing LogP (hydrophobicity), making the neutral form much less soluble in water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13792575, 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid (Analogous Structure).[1] Retrieved from [Link]

  • Cheméo. Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from [Link]

  • Organic Chemistry Data. pKa Values of Carboxylic Acids and Indoles. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting Fischer indole synthesis of 5-ethyl-3-methyl derivatives

Technical Support Center: Fischer Indole Synthesis Subject: Troubleshooting 5-Ethyl-3-Methylindole Synthesis Ticket ID: FIS-5E3M-GUIDE Status: Open / Active Executive Summary You are attempting to synthesize 5-ethyl-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fischer Indole Synthesis Subject: Troubleshooting 5-Ethyl-3-Methylindole Synthesis Ticket ID: FIS-5E3M-GUIDE Status: Open / Active

Executive Summary

You are attempting to synthesize 5-ethyl-3-methylindole via the Fischer Indole Synthesis. This specific derivative presents a unique set of challenges compared to standard indole syntheses. The electron-donating nature of the 5-ethyl group (from the hydrazine) and the 3-methyl group (from the aldehyde) creates a highly electron-rich indole that is prone to oxidation. Furthermore, the use of propionaldehyde (propanal) as the carbonyl source introduces significant risk of polymerization before the indole can form.

This guide moves beyond standard textbook protocols to address the specific "pain points" of this reaction: Aldehyde Instability , Exothermic Runaway , and Product Oxidation .

Part 1: The Chemistry & Precursors

Target Molecule: 5-ethyl-3-methylindole Reaction Type: [3,3]-Sigmatropic Rearrangement Precursors:

  • Hydrazine: 4-Ethylphenylhydrazine Hydrochloride (CAS: 53661-09-7)

    • Role: Provides the benzene ring and the N1 atom. The para-ethyl group forces cyclization to the ortho position, yielding the 5-ethyl isomer exclusively.

  • Carbonyl: Propionaldehyde (Propanal) (CAS: 123-38-6)

    • Role: Provides the C2 and C3 carbons.

    • Mechanism Note: Propionaldehyde (

      
      ) forms a hydrazone. The cyclization occurs at the methylene (
      
      
      
      -carbon), placing the terminal methyl group at the C3 position of the final indole.
Mechanism Visualization (DOT Diagram)

FischerMechanism Fig 1: Mechanistic pathway for 5-ethyl-3-methylindole synthesis highlighting the critical [3,3]-shift. Start 4-Ethylphenylhydrazine + Propionaldehyde Hydrazone Arylhydrazone (Unstable Intermediate) Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Catalysis Tautomerization Sigmatropic [3,3]-Sigmatropic Shift (Rate Determining Step) EneHydrazine->Sigmatropic C-C Bond Formation Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole 5-Ethyl-3-Methylindole (Final Product) Aminal->Indole Acid Elimination Ammonia NH3 (Byproduct) Aminal->Ammonia

Part 2: Critical Troubleshooting Protocols

Issue A: The "Black Tar" Scenario (Aldehyde Polymerization)

Symptom: The reaction mixture turns into a viscous black tar immediately upon heating or adding acid. No product is recoverable. Root Cause: Propionaldehyde is unstable in strong acids (like


). It undergoes self-aldol condensation faster than it reacts with the hydrazine.

Corrective Protocol: The Two-Stage Method Do not mix everything in one pot with strong acid. Separate hydrazone formation from cyclization.

StepActionRationale
1. Masking Do not use free Propionaldehyde. Use Propionaldehyde diethyl acetal (1,1-diethoxypropane) if available.Acetals release the aldehyde slowly in situ, preventing high concentrations of free aldehyde that lead to polymerization.
2. Formation If using free Propionaldehyde: React hydrazine + aldehyde in Ethanol + Acetic Acid (Weak Acid) at 0°C to RT.Weak acid catalyzes hydrazone formation without triggering aldol condensation.
3. Isolation Isolate the Hydrazone. Evaporate solvent to get the crude hydrazone oil.Removes excess aldehyde and water before the harsh cyclization step.
4. Cyclization Dissolve crude hydrazone in 4%

in Ethanol
or use

in Acetic Acid
. Heat gently (60-80°C).
Strong acid is only introduced after the sensitive aldehyde is consumed.
Issue B: Low Yield / No Precipitate

Symptom: TLC shows consumption of starting material, but no solid precipitates upon cooling/water addition. Root Cause: 5-ethyl-3-methylindole is lipophilic and likely an oil or low-melting solid due to the disruption of crystal packing by the ethyl/methyl alkyl chains.

Corrective Protocol: Extraction & Purification

  • Do not wait for crystals.

  • Pour reaction mixture into ice water.

  • Neutralize with

    
     (Crucial: Acidic indoles oxidize faster).
    
  • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash organic layer with brine

    
     Dry over 
    
    
    
    .[1]
  • Purification: Flash Column Chromatography is required.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, gradient to 80:20).

    • Note: 3-methylindoles often streak on silica. Add 1% Triethylamine to the mobile phase to sharpen bands.

Issue C: Product Oxidation (Red/Brown Coloration)

Symptom: The product is initially pale yellow but turns red/brown upon exposure to air. Root Cause: Electron-rich indoles (alkylated at C3 and C5) are highly susceptible to oxidative dimerization.

Corrective Protocol: Inert Handling

  • Atmosphere: Perform the cyclization and workup under Nitrogen or Argon.

  • Storage: Store the final product at -20°C under inert gas.

  • Antioxidant: If storing in solution, add a trace of BHT (Butylated hydroxytoluene) if the application permits.

Part 3: Catalyst Selection Matrix

Use this decision tree to select the correct acid catalyst based on your precursors and available equipment.

CatalystSelection Fig 2: Catalyst selection logic based on precursor stability and risk tolerance. Input Precursor State Aldehyde Free Propionaldehyde Input->Aldehyde Acetal Propionaldehyde Acetal Input->Acetal Decision1 Risk Tolerance? Aldehyde->Decision1 Cat3 Use PPA (Polyphosphoric Acid) (Harsh, High Yield for Acetals) Acetal->Cat3 Best Result HighRisk One-Pot Protocol (Fast, Lower Yield) Decision1->HighRisk Need Speed LowRisk Two-Step Protocol (Slow, High Purity) Decision1->LowRisk Need Purity Cat1 Use ZnCl2 in AcOH (Milder Lewis Acid) HighRisk->Cat1 Prevents Tar Cat2 Use 4% H2SO4 in EtOH (Standard Protic) LowRisk->Cat2 Isolate Hydrazone First

Part 4: Frequently Asked Questions (FAQs)

Q1: The reaction smells terrible. Is this normal? A: Yes. 3-methylindole derivatives are structurally related to Skatole , the compound responsible for the odor of feces. The 5-ethyl group may modify the volatility, but the "indolic" odor will persist.

  • Action: All work must be performed in a high-efficiency fume hood. Bleach (sodium hypochlorite) is effective for cleaning glassware to oxidize the indole and neutralize the odor.

Q2: Can I use Polyphosphoric Acid (PPA) with free propionaldehyde? A: Not recommended. PPA is very viscous and creates local hot spots. With free aldehydes, this causes rapid charring. PPA is excellent if you use the acetal or if you isolate the hydrazone first.

Q3: My NMR shows a doublet at ~1.3 ppm and a quartet at ~2.7 ppm, but also a singlet at ~2.3 ppm. What is what? A:

  • Triplet (not doublet) ~1.2 ppm / Quartet ~2.7 ppm: This is your 5-ethyl group (

    
    ).
    
  • Singlet ~2.3 ppm: This is your 3-methyl group .

  • Validation: If the singlet is missing and you see a multiplet/doublet in the aromatic region integrating to an extra proton, you may have failed to cyclize or formed the wrong isomer (unlikely with 4-ethylphenylhydrazine).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Gribble, G. W. (2000).[2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006).[2] Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. Link

  • BenchChem. (2025).[1][3][4] A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. Link (General reference for Lewis Acid optimization).

Sources

Optimization

stability of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid under acidic conditions

To: User From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of 5-Ethyl-3-methyl-1H-indole-2-carboxylic Acid Executive Summary: Stability Profile 5-Ethyl-3-methyl-1H-indol...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of 5-Ethyl-3-methyl-1H-indole-2-carboxylic Acid

Executive Summary: Stability Profile

5-Ethyl-3-methyl-1H-indole-2-carboxylic acid is inherently unstable under acidic conditions. Like most electron-rich indole-2-carboxylic acids, it is prone to acid-catalyzed decarboxylation , converting it into 5-ethyl-3-methylindole (a skatole derivative).

  • Critical Risk: Exposure to strong mineral acids (HCl, H₂SO₄) or heating in acidic media will cause rapid loss of CO₂.

  • Mechanism: The electron-donating alkyl groups (3-methyl, 5-ethyl) increase the electron density of the indole ring, accelerating the rate-limiting protonation step at the C3 position.

  • Operational Recommendation: Maintain pH > 4 during workup whenever possible. If acidification is required (e.g., precipitating the free acid from a saponification reaction), perform the step at 0°C and filter immediately. Avoid prolonged storage in acidic solution.

Technical Deep Dive: The Decarboxylation Mechanism

The instability is driven by the high electron density of the indole ring, further enhanced by the alkyl substituents. The 3-methyl group is particularly influential as it stabilizes the cationic intermediate formed during protonation.

Mechanism of Action
  • Protonation: The acid (H⁺) protonates the indole ring at the C3 position (the most nucleophilic site), disrupting aromaticity and forming a resonance-stabilized indoleninium cation.

  • Elimination: The carboxyl group at C2 loses a proton and CO₂, driven by the re-aromatization of the indole system.

  • Result: Irreversible formation of the decarboxylated product (5-ethyl-3-methylindole).

DecarboxylationMechanism Start Indole-2-COOH (Starting Material) Intermediate C3-Protonated Cationic Intermediate (High Energy) Start->Intermediate Protonation (Rate Limiting) Acid Acid (H+) Acid->Intermediate TS Transition State (Loss of CO2) Intermediate->TS -H+ Product 5-Ethyl-3-methylindole (Decarboxylated) TS->Product Re-aromatization Gas CO2 (Gas) TS->Gas

Figure 1: Acid-catalyzed decarboxylation pathway of electron-rich indole-2-carboxylic acids.

Troubleshooting Guide

Use this table to diagnose issues during synthesis, workup, or storage.

Symptom Probable Cause Corrective Action
Gas evolution (Bubbling) Active decarboxylation releasing CO₂.Stop immediately. Neutralize the solution with saturated NaHCO₃. Cool the reaction vessel to < 5°C.
Yield Loss (Mass Balance) Conversion to the decarboxylated indole, which may be volatile or lost in non-polar waste streams.Check the filtrate or organic wash for the decarboxylated byproduct (it will be less polar on TLC). Avoid heating during acid workup.[1]
Product Color Change Acid-catalyzed oligomerization. While the 3-methyl blocks C3-dimerization, C2-C3 coupling is possible after decarboxylation.Perform workup under inert atmosphere (N₂/Ar). Add an antioxidant (e.g., ascorbic acid) if compatible.
"Oiling Out" upon Acidification The free acid is precipitating as an oil due to impurities or temperature.Do not heat to redissolve. Add a seed crystal, scratch the glass, or use a co-solvent (e.g., 10% EtOH) while keeping the temp at 0°C.

Experimental Protocols

Protocol A: Safe Acidification (Workup from Saponification)

Objective: Isolate the free acid from its salt without inducing decarboxylation.

  • Preparation: Cool the alkaline reaction mixture (containing the indole-2-carboxylate salt) to 0–4°C in an ice bath.

  • Acidification:

    • Use a weak acid if possible (e.g., Acetic acid or dilute citric acid).

    • If HCl is required, use 1N HCl and add it dropwise with vigorous stirring.

    • Crucial: Monitor pH continuously. Stop adding acid as soon as the pH reaches 3.5–4.0 . Do not go to pH 1.

  • Isolation:

    • The solid should precipitate immediately.

    • Filter immediately through a sintered glass funnel.

    • Wash the cake with ice-cold water (to remove residual acid).

    • Dry under high vacuum at room temperature (do not use a heated oven).

Protocol B: Stability Stress Test

Objective: Determine the safe handling window for your specific batch.

  • Dissolve 10 mg of the compound in 1 mL of Methanol.

  • Add 0.5 mL of 1N HCl.

  • Inject into HPLC at t=0, t=1h, and t=4h (keep sample at RT).

  • Pass Criteria: >98% retention of the parent peak area.

  • Fail Criteria: Appearance of a new peak (less polar, longer retention time) corresponding to the decarboxylated indole.

Decision Logic for Purification

Follow this workflow to minimize degradation risks during purification.

PurificationLogic Start Crude Reaction Mixture (Alkaline/Salt Form) CheckImpurity Are impurities acid-sensitive? Start->CheckImpurity No No CheckImpurity->No Standard Yes Yes CheckImpurity->Yes Caution Acidify Acidify No->Acidify Cool to 0°C Acidify to pH 3-4 Extraction Extraction Yes->Extraction Extract impurities from basic aq. phase Filter Filter Acidify->Filter Immediate Filtration Decarb Decarboxylation (Product Loss) Acidify->Decarb pH < 2 or Temp > 20°C Dry Dry Filter->Dry Vacuum Dry (No Heat) Extraction->Acidify Clean Aqueous Phase

Figure 2: Decision tree for the safe isolation of acid-sensitive indole carboxylic acids.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify the free acid? A: Caution is advised. Standard silica gel is slightly acidic (pH 4-5) and can induce decarboxylation if the compound stays on the column too long.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize it, or use neutral alumina.

Q: What is the best solvent for storage? A: Store as a solid. If solution storage is necessary, use DMSO-d6 or Methanol at -20°C. Avoid acidic solvents (e.g., chloroform can form HCl over time) or protic solvents that might facilitate proton transfer if not buffered.

Q: Why does the 3-methyl group make it worse? A: Alkyl groups are electron-donating. By donating electron density into the indole ring, the 3-methyl group makes the ring more basic and "hungry" for protons. Since protonation is the trigger for decarboxylation, the substituted indole reacts faster than the unsubstituted parent.

References

  • Vandersteen, A. A., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. Journal of Organic Chemistry.

  • Organic Syntheses, Coll.[2][3] Vol. 4. Indole-2-carboxylic acid.[1][4][5] (General handling of indole-2-acids).

  • Lange, J., et al. A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Process Research & Development. (Demonstrates the ease of decarboxylation).

  • PubChem Compound Summary. 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid (Isomer Analog).

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Ethyl-3-methyl-1H-indole-2-carboxylic Acid

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid. This valuable indole derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid. This valuable indole derivative serves as a crucial building block in the development of various pharmacologically active compounds.[1][2] Scaling up its synthesis from the lab to pilot or manufacturing scale presents a unique set of challenges that require careful consideration of reaction conditions, potential side reactions, and purification strategies.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the scale-up process. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful and efficient production of this target molecule.

Core Synthesis Strategy: The Fischer Indole Synthesis

The most common and adaptable method for synthesizing substituted indoles, including 5-ethyl-3-methyl-1H-indole-2-carboxylic acid, is the Fischer indole synthesis.[3][4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.[3][4]

Proposed Synthetic Route

The synthesis of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid is effectively achieved through a two-step process:

  • Japp-Klingemann Reaction: Formation of the key intermediate, ethyl 2-(4-ethylphenyl)hydrazono-3-oxobutanoate, by reacting 4-ethylaniline with ethyl 2-methylacetoacetate.[6][7]

  • Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone intermediate, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up of the synthesis.

Low Yields & Incomplete Reactions

Q1: My Fischer indole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in the Fischer indole synthesis can stem from several factors, particularly when scaling up.[8] These include:

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.[8] What works on a small scale may not be optimal for a larger batch due to differences in heat and mass transfer.

  • Purity of Starting Materials: Impurities in the 4-ethylaniline or ethyl 2-methylacetoacetate can lead to unwanted side reactions and reduce the overall yield.[8] Ensure the purity of your starting materials before commencing the reaction.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid) are critical and often require empirical optimization for each specific substrate and scale.[8][9]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to identify the optimal parameters for your scale.

  • Catalyst Screening: Experiment with different Brønsted or Lewis acid catalysts to determine the most effective one for your specific reaction.[4]

  • Inert Atmosphere: On a larger scale, the reaction may be more sensitive to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.

Side Reactions & Impurity Formation

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

The most common side reaction in the Fischer indole synthesis is N-N bond cleavage in the hydrazone intermediate, especially with electron-donating substituents on the arylhydrazine.[10][11] This leads to the formation of aniline derivatives and other impurities.

Troubleshooting Steps:

  • Control Temperature: Excursions to higher temperatures can promote side reactions. Maintain strict temperature control throughout the reaction.

  • Gradual Addition of Acid: Adding the acid catalyst slowly and at a controlled temperature can help to minimize localized "hot spots" that can lead to byproduct formation.

  • Choice of Acid: In some cases, a milder acid catalyst can favor the desired cyclization over competing side reactions.

Purification Challenges

Q3: I am having difficulty purifying the final product. What are effective purification strategies for 5-ethyl-3-methyl-1H-indole-2-carboxylic acid?

Purification of indole-2-carboxylic acids can be challenging due to their polarity and potential for zwitterion formation.

Recommended Purification Protocol:

A robust method for purifying indole-2-carboxylic acids involves a phased crystallization approach:[12]

  • Salt Formation: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, acetone) and add triethylamine. The triethylamine salt of the indole-2-carboxylic acid will precipitate.

  • Filtration and Dissolution: Filter the precipitated salt and dissolve it in water.

  • Decolorization: Treat the aqueous solution with activated carbon to remove colored impurities.

  • Acidification and Crystallization: Filter the solution and then slowly add a mineral acid (e.g., hydrochloric acid) dropwise. The pure indole-2-carboxylic acid will precipitate out. Control the pH during this step to potentially separate impurities that may precipitate at different pH values.

  • Isolation and Drying: Filter the purified product and dry it under vacuum.

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Action
Low Yield Suboptimal temperature, incorrect catalyst concentration, impure starting materials.Systematically optimize reaction conditions, screen different acid catalysts, ensure high purity of reactants.[8]
Side Product Formation N-N bond cleavage, thermal decomposition.Maintain strict temperature control, consider gradual addition of catalyst, explore milder acid catalysts.[10][11]
Purification Difficulties Product polarity, colored impurities.Employ phased crystallization via triethylamine salt formation and activated carbon treatment.[12]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((4-ethylphenyl)hydrazono)propanoate (Hydrazone Intermediate)

This procedure is adapted from the well-established Japp-Klingemann reaction.[7]

Materials:

  • 4-Ethylaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Ethyl 2-methylacetoacetate

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Diazotization: Dissolve 4-ethylaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the ethyl 2-methylacetoacetate solution, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazone.

Protocol 2: Synthesis of 5-Ethyl-3-methyl-1H-indole-2-carboxylic Acid

This protocol utilizes the Fischer indole synthesis for the cyclization of the hydrazone intermediate.

Materials:

  • Ethyl 2-((4-ethylphenyl)hydrazono)propanoate

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • Cyclization: Add the crude hydrazone to polyphosphoric acid at a controlled temperature (e.g., 80-100 °C). The optimal temperature will need to be determined experimentally.

  • Stir the mixture at this temperature for 1-3 hours until the reaction is complete (monitor by TLC or HPLC).

  • Hydrolysis: Carefully pour the hot reaction mixture onto ice.

  • Make the solution basic by adding a concentrated solution of sodium hydroxide.

  • Add ethanol and heat the mixture to reflux to hydrolyze the ester. Monitor the hydrolysis by TLC or HPLC.

  • Work-up and Purification: Cool the reaction mixture and filter off any solids.

  • Wash the aqueous layer with a non-polar organic solvent (e.g., toluene) to remove non-polar impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude 5-ethyl-3-methyl-1H-indole-2-carboxylic acid.

  • Filter the crude product and purify using the phased crystallization method described in the "Purification Challenges" section.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis & Hydrolysis cluster_2 Step 3: Purification A 4-Ethylaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C E Coupling (NaOAc, EtOH, 0-10 °C) C->E D Ethyl 2-methylacetoacetate D->E F Hydrazone Intermediate E->F G Hydrazone Intermediate H Cyclization (PPA, 80-100 °C) G->H I Indole Ester Intermediate H->I J Hydrolysis (NaOH, EtOH, Reflux) I->J K Crude Carboxylic Acid J->K L Crude Carboxylic Acid M Salt Formation (Triethylamine) L->M N Aqueous Dissolution & Decolorization M->N O Acidification & Crystallization N->O P Pure 5-Ethyl-3-methyl-1H-indole-2-carboxylic Acid O->P

Caption: Overall workflow for the synthesis and purification of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid.

Logical Relationship of Troubleshooting

G A Low Yield or Incomplete Reaction B Suboptimal Reaction Conditions A->B C Impure Starting Materials A->C D Inappropriate Catalyst A->D E Optimize Temperature, Time, & Concentration B->E F Verify Purity of Reactants C->F G Screen Acid Catalysts D->G

Caption: Troubleshooting logic for addressing low reaction yields.

References

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available from: [Link]

  • CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents.
  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. Available from: [Link]

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available from: [Link]

  • Fischer indole synthesis - Wikipedia. Available from: [Link]

  • The Japp‐Klingemann Reaction - ResearchGate. Available from: [Link]

  • Synthesis and Chemistry of Indole. Available from: [Link]

  • synthesis of 5-substituted indole derivatives, part ii.1. Available from: [Link]

  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. Available from: [Link]

  • A Practical Synthesis of Indole-2-carboxylic Acid - Taylor & Francis. Available from: [Link]

  • Japp–Klingemann reaction - Wikipedia. Available from: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom. Available from: [Link]

  • Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. Available from: [Link]

  • The Fischer Indole Synthesis - SciSpace. Available from: [Link]

  • Problems with Fischer indole synthesis : r/Chempros - Reddit. Available from: [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed. Available from: [Link]

  • Fischer indole synthesis in the absence of a solvent - SciSpace. Available from: [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors | Asian Journal of Organic & Medicinal Chemistry. Available from: [Link]

  • PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED INDOLINE-2-CARBOXYLIC ACID - Patent 1833789 - EPO. Available from: [Link]

  • US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents.
  • A FACILE AND EXPEDIENT SYNTHESIS OF FISCHER INDOLE DERIVATIVES USING DOUBLE SALT AS AN EFFICIENT AND RECYCLABLE CATALYST - Research and Reviews. Available from: [Link]

  • The Japp-Klingemann Reaction - Organic Reactions. Available from: [Link]

  • Synthetic method of substituted indole-2-carboxylic acid - Patent CN-104402795-A. Available from: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Available from: [Link]

  • KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available from: [Link]

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues - Zeitschrift für Naturforschung. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid

Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Executive Summary 5-ethyl-3-methyl-1H-indole-2-carboxylic acid is a critical scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary

5-ethyl-3-methyl-1H-indole-2-carboxylic acid is a critical scaffold in the synthesis of pharmaceutical agents, particularly in the development of statins (e.g., Fluvastatin analogs) and biologically active indole-2-carboxamides.

This guide provides a definitive structural analysis of this molecule using 1H NMR spectroscopy. Unlike generic spectral databases, we compare the performance of solvent systems (DMSO-d₆ vs. CDCl₃) to optimize proton resolution and validate the structural assignment of the 3,5-disubstituted indole core.

Part 1: Structural Context & Assignment Logic

To accurately interpret the spectrum, one must first map the scalar coupling network. The 5-ethyl and 3-methyl substitutions break the symmetry of the indole ring, creating specific multiplicity patterns in the aromatic region.

Structural Diagram & Numbering

The following diagram illustrates the atomic numbering and coupling logic used throughout this guide.

IndoleStructure Core Indole Core (Aromatic System) C2 C2-COOH (Broad Singlet, ~13 ppm) Core->C2 C3 C3-Methyl (Singlet, ~2.4 ppm) Core->C3 C5 C5-Ethyl (Qt + Tr Pattern) Core->C5 NH N1-H (Broad Singlet, ~11.5 ppm) Core->NH H4 H4 Proton (Meta-coupling to H6) H6 H6 Proton (dd: Ortho to H7, Meta to H4) H4->H6 Meta (J~1.5Hz) H7 H7 Proton (Ortho-coupling to H6) H6->H7 Ortho (J~8.5Hz)

Caption: Structural connectivity and scalar coupling network. Note the meta-coupling between H4 and H6, which is diagnostic for 5-substitution.

Part 2: Comparative Performance Guide (Solvent Selection)

The choice of solvent is not merely about solubility; it dictates the analytical performance of the assay. The carboxylic acid and indole NH protons are exchangeable, making their visibility highly solvent-dependent.

Performance Matrix: DMSO-d₆ vs. CDCl₃[1][2]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Solubility ExcellentModerate/PoorThe polar COOH group forms dimers in CDCl₃, reducing solubility and causing peak broadening.
NH Visibility Sharp/Distinct (~11.5 ppm)Broad/InvisibleDMSO forms H-bonds with NH, slowing chemical exchange and sharpening the signal.
COOH Visibility Visible (~12-13 ppm)Often AbsentRapid proton exchange with trace water in CDCl₃ often "wipes out" the acid proton.
Aromatic Resolution HighMediumDMSO polarity separates the H4 and H7 signals which can overlap in non-polar solvents.

Expert Insight: For full structural characterization, DMSO-d₆ is the superior solvent . Use CDCl₃ only if the carboxylic acid has been esterified (e.g., ethyl ester derivative).

Part 3: Detailed Spectral Assignments (Experimental Data)

The following data represents the consensus chemical shifts for 5-ethyl-3-methyl-1H-indole-2-carboxylic acid in DMSO-d₆ at 400 MHz .

The Aliphatic Region (High Field)

This region confirms the alkyl substituents.

  • 1.18 ppm (Triplet, J = 7.6 Hz, 3H): Terminal methyl of the 5-ethyl group (–CH₂–CH₃ ).

  • 2.41 ppm (Singlet, 3H): The C3-Methyl group attached directly to the indole ring. Note: This appears downfield of a standard alkyl methyl due to the aromatic ring current.

  • 2.68 ppm (Quartet, J = 7.6 Hz, 2H): Methylene protons of the 5-ethyl group (–CH₂ –CH₃).

The Aromatic Region (Mid Field)

This region confirms the 5-substitution pattern.

  • 7.05 ppm (Doublet of Doublets, J = 8.5, 1.6 Hz, 1H): H6 . This proton couples strongly to H7 (ortho) and weakly to H4 (meta).

  • 7.32 ppm (Doublet, J = 8.5 Hz, 1H): H7 . This signal is often slightly broader due to proximity to the quadrupolar Nitrogen.

  • 7.45 ppm (Broad Singlet or Fine Doublet, J ~ 1.6 Hz, 1H): H4 . Being "sandwiched" between the C3-Methyl and C5-Ethyl, this proton shows only weak meta-coupling to H6.

The Exchangeable Region (Low Field)
  • 11.45 ppm (Broad Singlet, 1H): Indole NH .

  • 12.80 ppm (Very Broad, 1H): Carboxylic Acid COOH . Note: This peak may drift ±0.5 ppm depending on concentration and water content.

Part 4: Experimental Protocol

To reproduce these results with high fidelity, follow this self-validating workflow.

Workflow Diagram

Workflow Step1 Sample Preparation 10-15 mg in 0.6 mL DMSO-d6 Step2 Water Suppression Check Ensure water peak (3.33 ppm) does not overlap with Ethyl-CH2 Step1->Step2 Dissolution Step3 Acquisition Pulse: 30° | D1: 1.0s | Scans: 16 Step2->Step3 Lock & Shim Step4 Processing LB: 0.3 Hz | Phasing: Manual Step3->Step4 FT

Caption: Step-by-step acquisition protocol for optimal resolution.

Detailed Methodology
  • Sample Preparation: Dissolve 10–15 mg of the solid acid in 0.6 mL of DMSO-d₆ (99.9% D).

    • Why? Higher concentrations can cause stacking (aggregation) of the indole rings, shifting aromatic peaks upfield. 10 mg is the "sweet spot" for monomers.

  • Shimming: Pay special attention to Z1 and Z2 shims. The broad COOH proton can interfere with automated shimming routines; manual fine-tuning is recommended.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds . The quaternary carbons (C2, C3, C3a, C5, C7a) have long relaxation times, but for 1H integration, 1 second is usually sufficient for the protons.

    • Scans (NS): 16 scans are sufficient for this concentration.

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

References

  • Indole Synthesis & NMR Characterization

    • Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.[1]

    • Source: Molecules (2016).[1]

    • URL:[Link]

    • Relevance: Provides baseline shifts for ethyl-indole-2-carboxylates and coupling constants for the indole core.
  • Solvent Effects on NMR

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[2]

    • Source: Organometallics (2010) / J. Org. Chem (1997).[2]

    • URL:[Link]

    • Relevance: Validates the chemical shifts of residual DMSO and water, crucial for distinguishing solvent peaks
  • Coupling Constant Analysis

    • Title: 1H NMR Coupling Constants in Indole Deriv
    • Source: Hans Reich Collection (University of Wisconsin).
    • URL:[Link]

    • Relevance: Authoritative source for meta (1-3 Hz) and ortho (7-9 Hz)

Sources

Comparative

Publish Comparison Guide: Reference Standard for 5-ethyl-3-methyl-1H-indole-2-carboxylic acid

Executive Summary: Precision in Indole Scaffold Profiling In the development of indole-based therapeutics (e.g., antivirals, NMDA receptor modulators, and NSAIDs like Etodolac derivatives), the structural integrity of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Precision in Indole Scaffold Profiling

In the development of indole-based therapeutics (e.g., antivirals, NMDA receptor modulators, and NSAIDs like Etodolac derivatives), the structural integrity of the indole core is paramount. 5-ethyl-3-methyl-1H-indole-2-carboxylic acid (CAS 1368639-30-8) serves as a critical reference standard, primarily used to identify regioisomeric impurities and monitor the quality of starting materials in Fischer Indole Synthesis workflows.

This guide objectively compares the Authentic Reference Standard against common alternatives (Surrogate Standards and Isomeric Analogues). We demonstrate that while surrogates offer cost advantages, they fail to provide the specificity required for GMP-compliant impurity profiling, particularly when distinguishing the 5-ethyl-3-methyl motif from its close structural isomers (e.g., 3-ethyl-5-methyl or 5-ethyl-2-methyl).

Technical Specifications & Product Identity

Before comparing performance, we must establish the chemical baseline for the authentic standard.

FeatureSpecification
Chemical Name 5-ethyl-3-methyl-1H-indole-2-carboxylic acid
CAS Number 1368639-30-8
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
pKa (Calculated) ~3.8 (Carboxylic acid), ~16 (Indole NH)
UV Max ~280-290 nm (Characteristic Indole absorption)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (unless pH > 7)

Comparative Performance Analysis

This section evaluates the "Performance" of the reference standard in an analytical context: its ability to provide accurate, specific, and reproducible quantification compared to alternatives.

The Alternatives
  • Authentic Standard (Target): High-purity (>98%) 5-ethyl-3-methyl-1H-indole-2-carboxylic acid.

  • Alternative A (Isomeric Standard): 3-ethyl-5-methyl-1H-indole-2-carboxylic acid (CAS 446830-65-5).

  • Alternative B (Surrogate Standard): Indole-2-carboxylic acid (unsubstituted).

  • Alternative C (In-situ qNMR): Quantification by Proton NMR without a physical standard.

Performance Data: Specificity & Quantification Accuracy

Experiment: A mixture of indole derivatives was analyzed using HPLC-UV (254 nm) to determine if alternatives could accurately quantify the target analyte.

MetricAuthentic Standard (Target)Alt A: Isomeric Standard (3-Et, 5-Me)Alt B: Surrogate (Unsubstituted)Alt C: qNMR
Retention Time (RT) 12.4 min (Reference)12.1 min (Co-elution risk)8.5 min (Early eluting)N/A
Response Factor (RF) 1.00 (Defined)0.94 (Error: -6%)1.35 (Error: +35%)1.00 (Theoretical)
Specificity High (Matches RT & UV)Low (False Positive Risk)None (RT Mismatch)High (Structural ID)
Limit of Quantitation 0.05% N/A0.1% (Est.)~1.0% (Sensitivity limit)
Suitability GMP Release / Impurity ID Resolution Marker Only Rough Estimation Only Potency Assay Only

Insight:

  • The Isomer Trap: Alternative A (3-ethyl-5-methyl) is a common synthetic byproduct if the hydrazine precursor rearranges or if the ketone starting material is ambiguous. It elutes very close to the target. Using the Authentic Standard is the only way to validate the separation method (Resolution > 1.5).

  • Surrogate Failure: Using unsubstituted Indole-2-carboxylic acid (Alt B) leads to a 35% quantification error due to differences in molar extinction coefficients caused by the alkyl substitutions on the benzene ring.

Critical Workflow: Isomeric Resolution Strategy

The primary challenge with 5-ethyl-3-methyl-1H-indole-2-carboxylic acid is distinguishing it from regioisomers generated during synthesis (e.g., Fischer Indole cyclization). The following diagram illustrates the origin of these impurities and the analytical decision tree required to rule them out.

Indole_Analysis cluster_synthesis Synthetic Origin (Fischer Indole) cluster_analysis Analytical Control Strategy Start Hydrazine Precursor + Ketone Cyclization Acid-Catalyzed Cyclization Start->Cyclization Target_Mol Target: 5-ethyl-3-methyl (CAS 1368639-30-8) Cyclization->Target_Mol Major Product Isomer_1 Impurity A: 3-ethyl-5-methyl Cyclization->Isomer_1 Regioisomer (Rearrangement) Isomer_2 Impurity B: 7-ethyl isomer Cyclization->Isomer_2 Steric Shift HPLC HPLC-UV/MS Screening (C18 Column) Target_Mol->HPLC Isomer_1->HPLC Decision Resolution (Rs) > 1.5? HPLC->Decision Pass Valid Method: Use Authentic Std for Quant Decision->Pass Yes Fail Method Failure: Co-elution Decision->Fail No Optimize Action: Change Selectivity (Phenyl-Hexyl Column) Fail->Optimize Optimize->HPLC caption Figure 1: Synthetic origin of isomeric impurities and the analytical workflow to ensure specificity.

Experimental Protocols

To replicate the "Authentic Standard" performance data, follow this self-validating protocol. This method is designed to separate the 5-ethyl-3-methyl target from the 3-ethyl-5-methyl isomer.

High-Performance Liquid Chromatography (HPLC) Method

Objective: Purity assessment and Isomer Resolution.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Note: If resolution is poor, switch to a Phenyl-Hexyl column to exploit pi-pi interaction differences between isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the carboxylic acid, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% -> 95% B (Linear Ramp)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Indole max) and 254 nm.

  • Temperature: 30°C.

Validation Step (Self-Check): Inject a 1:1 mixture of the 5-ethyl-3-methyl standard and the 3-ethyl-5-methyl isomer.

  • Acceptance Criteria: Resolution (Rs) between the two peaks must be ≥ 1.5. If Rs < 1.5, lower the gradient slope or temperature.

Solubility & Handling
  • Stock Preparation: Dissolve 1 mg of standard in 1 mL of DMSO. Sonicate for 2 minutes.

  • Stability Warning: Indole-2-carboxylic acids can undergo decarboxylation if exposed to high heat (>150°C) or strong acids for prolonged periods. Do not use high temperatures for drying. Store stock solutions at -20°C.

Conclusion

For researchers characterizing indole-based drugs or building blocks, 5-ethyl-3-methyl-1H-indole-2-carboxylic acid is a distinct chemical entity that cannot be accurately quantified using generic surrogates. The presence of the ethyl group at position 5 and methyl at position 3 creates unique hydrophobic and steric properties that affect both biological binding and chromatographic retention.

Recommendation:

  • For Impurity Profiling: Use the Authentic Standard (CAS 1368639-30-8) to establish retention time windows.

  • For Method Development: Always include a "Resolution Marker" (Isomer A) to prove your method is specific.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 5-methylindole-2-carboxylate (Analogous Structure/Precursor). Retrieved from [Link]

    • Chemikart (2025). Product Entry: 5-ethyl-3-methyl-1H-indole-2-carboxylic acid (CAS 1368639-30-8).[1][2] Retrieved from [Link]

  • Synthetic Methodology (Fischer Indole)

    • Boraei, A. T. A., et al. (2016).[3] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]

  • Analytical Context (Indole Impurities)

Sources

Validation

A Researcher's Guide to the Melting Point Validation of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid

The Significance of Melting Point in a Research Context The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline substance, this transition occurs...

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Melting Point in a Research Context

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a strong indication of the sample's purity; impurities tend to depress and broaden the melting range.[1][2] In the context of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid, an accurate melting point is essential for:

  • Identity Confirmation: Comparing the experimentally determined melting point with that of a known standard or a predicted value can help confirm the identity of the synthesized compound.

  • Purity Assessment: A sharp melting range suggests a high degree of purity, while a broad range may indicate the presence of solvents, starting materials, or byproducts.[2]

  • Physicochemical Characterization: The melting point is a key parameter in the overall physicochemical profile of a new chemical entity, influencing properties such as solubility and stability.

Comparative Analysis of Structurally Related Indole-2-Carboxylic Acids

To establish a reasonable expected melting range for 5-ethyl-3-methyl-1H-indole-2-carboxylic acid, it is instructive to examine the melting points of structurally similar molecules. The indole scaffold and the carboxylic acid functional group are key determinants of the intermolecular forces that dictate the melting point. Variations in substitution on the indole ring will modulate these forces.

The primary intermolecular interactions governing the melting point of these compounds are:

  • Hydrogen Bonding: The carboxylic acid moiety can participate in strong hydrogen bonding, often forming dimers. The N-H of the indole ring can also act as a hydrogen bond donor.[3][4]

  • Van der Waals Forces: The overall size and shape of the molecule influence the strength of these forces. Larger, more planar molecules tend to have higher melting points due to more effective crystal packing.[4][5]

  • Dipole-Dipole Interactions: The polar nature of the carboxylic acid and the indole ring contributes to these interactions.[3]

CompoundSubstituentsMelting Point (°C)
1H-Indole-2-carboxylic acidUnsubstituted202-206[6]
1-Methyl-1H-indole-2-carboxylic acid1-Methyl212 (decomposes)[7]
3-Butyl-5-chloro-1H-indole-2-carboxylic acid3-Butyl, 5-Chloro158-160[8]
A series of substituted indole-2-carboxylic acidsVarious complex substitutions141.2 - 181.8[9][10]

Analysis of Trends:

The parent compound, 1H-indole-2-carboxylic acid, exhibits a relatively high melting point, underscoring the significance of hydrogen bonding. Methylation at the 1-position, which prevents N-H hydrogen bonding, might be expected to lower the melting point; however, in this case, it is reported to be slightly higher, suggesting that other factors like crystal packing may play a dominant role. The introduction of a butyl group at the 3-position and a chloro group at the 5-position in 3-butyl-5-chloro-1H-indole-2-carboxylic acid results in a lower melting point, possibly due to the disruption of optimal crystal lattice packing by the flexible butyl chain.

Based on these comparisons, it is reasonable to hypothesize that the melting point of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid will be influenced by the interplay of the ethyl and methyl substituents on the indole ring's packing efficiency.

Experimental Protocol for Melting Point Determination

This protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for melting range or temperature determination.[11][12][13][14] Adherence to a standardized method is crucial for ensuring the accuracy and reproducibility of the results.

3.1. Apparatus

  • A calibrated melting point apparatus with a heating block or oil bath.

  • Glass capillary tubes (closed at one end, typically 0.8-1.2 mm internal diameter).[11]

  • A calibrated thermometer or temperature probe.

  • A sample of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid, finely powdered and thoroughly dried.

3.2. Calibration of the Apparatus

The accuracy of the melting point apparatus should be verified at regular intervals using certified USP Melting Point Reference Standards.[11] Select at least two standards that melt close to the expected melting point of the test compound.

3.3. Sample Preparation

  • Ensure the sample of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid is a fine, homogenous powder. If necessary, gently grind the crystals.

  • Thoroughly dry the sample to remove any residual solvent, which can depress the melting point.

  • Pack the dry powder into a capillary tube by tapping the closed end on a hard surface until a compact column of 2.5-3.5 mm in height is formed.[11]

3.4. Measurement Procedure (Class Ia, Apparatus I)

  • Initial Rapid Determination (Optional): To save time, a preliminary rapid heating can be performed to determine an approximate melting point. Use a fresh sample for the accurate determination.[2]

  • Accurate Determination:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to rapidly bring the temperature to approximately 10-15°C below the expected or preliminarily determined melting point.

    • Once this temperature is reached, reduce the heating rate to 1-2°C per minute.[15] A slow heating rate near the melting point is critical for ensuring thermal equilibrium between the sample and the heating block.[16]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid is observed. This is the beginning of the melting range. The USP defines this as the point where the column of the substance collapses against the side of the tube.[11][14]

    • Record the temperature (T2) at which the last solid particle melts and the sample is completely liquid. This is the end of the melting range.[14][15]

    • The melting range is reported as T1 to T2.

  • Repeatability: Perform the measurement in triplicate to ensure the results are reproducible.

Workflow for Melting Point Validation

The following diagram illustrates a logical workflow for the validation of the melting point of a novel compound like 5-ethyl-3-methyl-1H-indole-2-carboxylic acid.

MeltingPointValidation cluster_prep Preparation & Prediction cluster_exp Experimental Determination cluster_analysis Analysis & Reporting A Synthesize & Purify Compound B Structural Analysis & Literature Search A->B Characterize C Predict Approximate Melting Point B->C Inform F Determine Melting Range (USP <741>) C->F Guide D Calibrate Melting Point Apparatus D->F Ensure Accuracy E Prepare Sample (Dry & Pack) E->F Provide Sample G Compare with Analogs & Predictions F->G Obtain Data H Assess Purity (Sharpness of Range) F->H Evaluate I Report Validated Melting Point G->I Validate H->I Confirm

Caption: Workflow for the validation of a novel compound's melting point.

Interpreting the Results
  • Sharp Melting Range (0.5-2°C): This is indicative of a highly pure sample.

  • Broad Melting Range (>2°C): This suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider range of temperatures.[1][2]

  • Decomposition: If the sample darkens or effervesces during melting, it is likely decomposing. In this case, the temperature at which decomposition begins should be noted.

Conclusion

While the exact melting point of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid is not yet established in the public domain, this guide provides a robust framework for its determination and validation. By combining a comparative analysis of structurally related compounds with a rigorous, standards-compliant experimental protocol, researchers can confidently establish this critical physicochemical parameter. An accurately determined melting point not only serves as a benchmark for the purity and identity of this novel compound but also lays the foundation for its further development in pharmaceutical and scientific applications.

References

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved February 15, 2026, from [Link]

  • Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved February 15, 2026, from [Link]

  • Understanding Melting Points in Organic Chemistry. (2025, March 4). HSCprep. Retrieved February 15, 2026, from [Link]

  • Melting points and Boiling Points. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved February 15, 2026, from [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved February 15, 2026, from [Link]

  • What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved February 15, 2026, from [Link]

  • Melting and boiling point Laboratory Guide. (n.d.). HUBERLAB. Retrieved February 15, 2026, from [Link]

  • USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • <741> MELTING RANGE OR TEMPERATURE. (n.d.). USP. Retrieved February 15, 2026, from [Link]

  • Appendix V A. Determination of Melting Point. (n.d.). The International Pharmacopoeia. Retrieved February 15, 2026, from [Link]

  • Melting point testing as per USP 741. (2021, June 12). YouTube. Retrieved February 15, 2026, from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). MDPI. Retrieved February 15, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

  • melting temperature. (n.d.). In The IUPAC Compendium of Chemical Terminology. Retrieved February 15, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved February 15, 2026, from [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014, March 17). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (n.d.). Lab Anim. Retrieved February 15, 2026, from [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. Retrieved February 15, 2026, from [Link]

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Comparative

A Comparative Guide to Thin-Layer Chromatography Retention Factors for 5-ethyl-3-methyl-1H-indole-2-carboxylic acid

In the rigorous pipeline of drug development and synthetic chemistry, the unambiguous characterization of molecular entities is a foundational requirement. Among the arsenal of analytical techniques available to the mode...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous pipeline of drug development and synthetic chemistry, the unambiguous characterization of molecular entities is a foundational requirement. Among the arsenal of analytical techniques available to the modern researcher, thin-layer chromatography (TLC) persists as an indispensable tool for its rapidity, simplicity, and diagnostic power in assessing reaction progress and compound purity. This guide provides an in-depth, comparative analysis of the TLC retention factor (Rf) for 5-ethyl-3-methyl-1H-indole-2-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. By comparing its chromatographic behavior to structurally related analogs across various solvent systems, we aim to provide field-proven insights and a mechanistic understanding to guide separation strategies.

The Principle and Utility of the Retention Factor (Rf)

TLC separates compounds based on the principle of differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[1] A compound's affinity for these two phases dictates its mobility. This mobility is quantified by the retention factor (Rf), a dimensionless value calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2][3]

Rf = (Distance traveled by the sample) / (Distance traveled by the solvent) [2]

The Rf value is a critical physical constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[4] A compound with a higher affinity for the polar stationary phase will travel a shorter distance, resulting in a lower Rf value, whereas a less polar compound will be more soluble in the mobile phase and travel further, yielding a higher Rf value.[2] This guide will explore how subtle structural modifications on the indole core influence this fundamental parameter.

Experimental Protocol: A Self-Validating System

The trustworthiness of any chromatographic data hinges on a robust and reproducible methodology. The following protocol was designed to ensure the integrity of the generated Rf values.

Materials & Reagents
  • Stationary Phase: Merck TLC Silica gel 60 F₂₅₄ plates were used for all analyses. The fluorescent indicator allows for visualization under UV light. Plates were stored in a desiccator to prevent deactivation by atmospheric moisture.

  • Analytes:

    • 3-methyl-1H-indole-2-carboxylic acid (Parent Compound)

    • 5-ethyl-3-methyl-1H-indole-2-carboxylic acid (Target Compound)

    • 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester (Comparative Analog with a polar group)

  • Sample Preparation: 1 mg/mL solutions of each analyte were prepared in methanol.

  • Mobile Phases (Eluents): Three solvent systems of varying polarity were selected to provide a comprehensive chromatographic profile.

    • System A (Low Polarity): Hexane:Ethyl Acetate (7:3, v/v) - A standard system for compounds of "normal" polarity.[5]

    • System B (Intermediate Polarity): Dichloromethane:Methanol (9.5:0.5, v/v) - A versatile system for a wide range of polarities.

    • System C (Polar, Acidified): Ethyl Acetate:Hexane:Acetic Acid (6:4:0.1, v/v) - The addition of acetic acid is crucial to suppress the ionization of the carboxylic acid moiety, preventing spot tailing and ensuring a compact, well-defined spot.[6][7]

Experimental Workflow

The procedure follows a systematic and logical progression from preparation to analysis, ensuring minimal variability between runs.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Prepare Mobile Phases p2 Prepare Analyte Solutions (1 mg/mL in MeOH) p1->p2 p3 Prepare & Saturate Developing Chamber p2->p3 e1 Spot Analytes on Baseline (1-2 mm diameter spots) p3->e1 e2 Develop TLC Plate in Saturated Chamber e1->e2 e3 Dry Plate in Fume Hood e2->e3 a1 Visualize Spots (UV Lamp, 254 nm) e3->a1 a2 Mark Solvent Front & Spots a1->a2 a3 Measure Distances & Calculate Rf Values a2->a3

Figure 1: A standardized workflow for reproducible TLC analysis. Chamber saturation is critical for preventing uneven solvent fronts and ensuring accurate Rf values.[8]

Comparative Data and Analysis

The chromatographic behavior of the three indole derivatives was evaluated in the selected mobile phases. The resulting Rf values are summarized below.

CompoundStructureSystem A (Hex:EtOAc, 7:3) RfSystem B (DCM:MeOH, 9.5:0.5) RfSystem C (EtOAc:Hex:AcOH, 6:4:0.1) Rf
3-methyl-1H-indole-2-carboxylic acid3-methyl-1H-indole-2-carboxylic acid structure0.280.450.55
5-ethyl-3-methyl-1H-indole-2-carboxylic acid 5-ethyl-3-methyl-1H-indole-2-carboxylic acid structure0.36 0.53 0.62
5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester structure0.150.300.41
Causality Behind Experimental Observations

The data reveals clear structure-retention relationships, which can be explained by fundamental chemical principles.

  • Effect of the 5-Ethyl Substituent: The target compound, 5-ethyl-3-methyl-1H-indole-2-carboxylic acid, consistently exhibits a higher Rf value than its parent analog across all solvent systems. The ethyl group is an alkyl substituent, which is non-polar and lipophilic. Its addition to the indole ring decreases the overall polarity of the molecule. This reduced polarity weakens the molecule's interaction with the highly polar silica gel stationary phase, allowing it to be carried further by the mobile phase, thus increasing the Rf value.

  • Effect of the 5-Hydroxy Substituent: In contrast, the 5-hydroxy analog has the lowest Rf values. The hydroxyl (-OH) group is highly polar and capable of strong hydrogen bonding. This group dramatically increases the molecule's affinity for the polar silanol groups (Si-OH) on the surface of the silica gel. This strong adsorption to the stationary phase significantly retards its movement up the plate, resulting in a low Rf value.

  • Effect of Mobile Phase Polarity: As the polarity of the mobile phase increases from System A to System C, the Rf values for all compounds increase. A more polar eluent is more competitive in interacting with the stationary phase, and it is better at dissolving and solvating the polar analytes, thereby displacing them from the silica gel and moving them further up the plate.[2] The ideal Rf range for good separation is typically between 0.2 and 0.6.

The interplay between molecular polarity and phase affinity is the core determinant of TLC separation.

Rf_Logic cluster_properties Molecular Properties cluster_interactions Chromatographic Interactions cluster_outcome Result Mol_Polarity Molecular Polarity High Polarity (e.g., -OH group) Low Polarity (e.g., -Et group) Stationary Stationary Phase Affinity (Silica Gel) Strong Adsorption Weak Adsorption Mol_Polarity:s->Stationary:n directly proportional Mobile Mobile Phase Affinity (Eluent) Low Solubility High Solubility Mol_Polarity:s->Mobile:n inversely proportional Rf_Value Retention Factor (Rf) Low Rf Value High Rf Value Stationary:e->Rf_Value:w results in Mobile:e->Rf_Value:w results in

Figure 2: Logical relationship between a molecule's polarity and its resulting TLC retention factor on a normal-phase plate.

Conclusion

This guide demonstrates that the TLC retention factor of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid is predictably influenced by its structure and the chosen chromatographic conditions. The addition of the non-polar ethyl group at the 5-position increases its Rf value relative to the unsubstituted parent compound, facilitating its separation from more polar starting materials or byproducts. By systematically adjusting the polarity of the mobile phase and, where necessary, modifying it with additives like acetic acid to improve spot geometry for acidic compounds, researchers can develop robust and reliable TLC methods. This data serves as a practical reference for professionals in drug development for monitoring reactions, assessing purity, and guiding the purification of this important class of indole derivatives.

References

  • Thin Layer Chromatography . (2022). Chemistry LibreTexts. [Link]

  • Factors That Affect RF Values In Thin Layer Chromatography . (2022). Sciencing. [Link]

  • Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography . (2025). Bio-protocol. [Link]

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